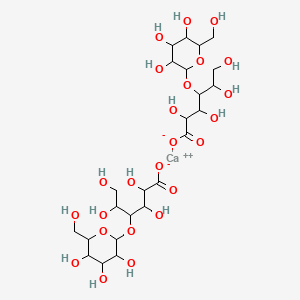
Calcium Bromo Lactobionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium Bromo Lactobionate is a compound with the molecular formula C24H42Br2Ca2O24 and a molecular weight of 954.54 g/mol . It is a calcium salt of lactobionic acid combined with calcium bromide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium Bromo Lactobionate can be synthesized by oxidizing lactose with bromine water in the presence of calcium carbonate, followed by crystallization of the resulting solution . Another method involves the fermentation of Pseudomonas taetrolens to produce lactobionic acid, which is then treated with calcium bromide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves the chemical oxidation of lactose using bromine water and calcium carbonate. The resulting solution is then subjected to crystallization to obtain the compound . This method is preferred due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Calcium Bromo Lactobionate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Bromine water is commonly used as an oxidizing agent in the presence of calcium carbonate.
Reduction: Specific reducing agents can be used to reduce the compound under controlled conditions.
Substitution: Various nucleophiles can substitute the bromine atoms in the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine water produces lactobionic acid, which can then be combined with calcium bromide to form this compound .
Scientific Research Applications
Calcium Bromo Lactobionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Calcium Bromo Lactobionate involves its interaction with cell membranes and proteins. It has been shown to disrupt the integrity of bacterial cell walls, leading to cell death . The compound also interacts with various molecular targets and pathways, contributing to its antibacterial and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Calcium Lactobionate: A calcium salt of lactobionic acid, used as a food additive and stabilizer.
Potassium Lactobionate: Used in organ preservation solutions to provide osmotic support and prevent cell swelling.
Sodium Lactobionate: Another salt of lactobionic acid, used for mineral supplementation.
Uniqueness
Calcium Bromo Lactobionate is unique due to its combination of lactobionic acid and calcium bromide, which imparts both the properties of lactobionic acid (such as antioxidant and moisturizing effects) and the sedative effects of calcium bromide
Properties
Molecular Formula |
C24H42CaO24 |
|---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/2C12H22O12.Ca/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h2*3-10,12-20H,1-2H2,(H,21,22);/q;;+2/p-2 |
InChI Key |
RHEMCSSAABKPLI-UHFFFAOYSA-L |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















